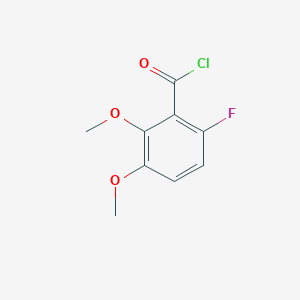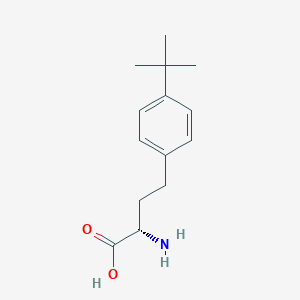
1-(4-(4-Chlorobenzyloxy)-2-hydroxyphenyl)-2-p-tolylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(4-Chlorobenzyloxy)-2-hydroxyphenyl)-2-p-tolylethanone is an organic compound with a complex structure that includes a chlorobenzyloxy group, a hydroxyphenyl group, and a tolylethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4-Chlorobenzyloxy)-2-hydroxyphenyl)-2-p-tolylethanone typically involves multiple steps. One common method includes the Williamson ether synthesis, where 4-chlorobenzyl alcohol is reacted with 2-hydroxy-4-tolylacetophenone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-(4-Chlorobenzyloxy)-2-hydroxyphenyl)-2-p-tolylethanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the tolylethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzyloxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted benzyloxy derivatives.
Scientific Research Applications
1-(4-(4-Chlorobenzyloxy)-2-hydroxyphenyl)-2-p-tolylethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 1-(4-(4-Chlorobenzyloxy)-2-hydroxyphenyl)-2-p-tolylethanone involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering membrane permeability. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-[(4-Chlorobenzyl)oxy]-3,4′-dichloroazobenzene: A compound with similar structural features but different functional groups.
6-Alkoxy-[1,2,4]triazolo[3,4-a]phthalazines: Compounds with similar aromatic structures but different substituents.
Uniqueness
1-(4-(4-Chlorobenzyloxy)-2-hydroxyphenyl)-2-p-tolylethanone is unique due to its combination of a chlorobenzyloxy group and a hydroxyphenyl group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H19ClO3 |
|---|---|
Molecular Weight |
366.8 g/mol |
IUPAC Name |
1-[4-[(4-chlorophenyl)methoxy]-2-hydroxyphenyl]-2-(4-methylphenyl)ethanone |
InChI |
InChI=1S/C22H19ClO3/c1-15-2-4-16(5-3-15)12-21(24)20-11-10-19(13-22(20)25)26-14-17-6-8-18(23)9-7-17/h2-11,13,25H,12,14H2,1H3 |
InChI Key |
ROLNUAWMUXSCGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)C2=C(C=C(C=C2)OCC3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}propanehydrazide](/img/structure/B14862545.png)



![5-chloro-3-{[(4-chlorobutanoyl)oxy]imino}-1-(3,4-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B14862585.png)


![(2Z)-2-[(5-chloro-2-methylphenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B14862605.png)





